Cas no 908295-26-1 (3-iodo-5-nitro-1h-indole)
3-iodo-5-nitro-1h-indole Chemical and Physical Properties
Names and Identifiers
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- 3-iodo-5-nitro-1h-indole
- DTXSID00630962
- 908295-26-1
- TQP1283
- DA-01229
- 5-nitro-3-iodoindole
- MFCD11501399
- 3-IODO-5-NITROINDOLE
- 3-iodo-5-nitro-indole
- SCHEMBL2948808
- YRJOAOLHLHTRDC-UHFFFAOYSA-N
- DTXCID10581714
- AKOS017561542
-
- MDL: MFCD11501399
- Inchi: 1S/C8H5IN2O2/c9-7-4-10-8-2-1-5(11(12)13)3-6(7)8/h1-4,10H
- InChI Key: YRJOAOLHLHTRDC-UHFFFAOYSA-N
- SMILES: IC1=CNC2C=CC(=CC=21)[N+](=O)[O-]
Computed Properties
- Exact Mass: 287.93957Da
- Monoisotopic Mass: 287.93957Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 61.6Ų
3-iodo-5-nitro-1h-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM261718-1g |
3-Iodo-5-nitro-1H-indole |
908295-26-1 | 95%+ | 1g |
$288 | 2021-08-18 | |
| Chemenu | CM261718-5g |
3-Iodo-5-nitro-1H-indole |
908295-26-1 | 95%+ | 5g |
$1011 | 2021-08-18 | |
| Alichem | A199012685-250mg |
3-Iodo-5-nitro-1H-indole |
908295-26-1 | 95% | 250mg |
$202.80 | 2023-08-31 | |
| Alichem | A199012685-1g |
3-Iodo-5-nitro-1H-indole |
908295-26-1 | 95% | 1g |
$483.12 | 2023-08-31 | |
| Alichem | A199012685-5g |
3-Iodo-5-nitro-1H-indole |
908295-26-1 | 95% | 5g |
$1450.35 | 2023-08-31 | |
| Chemenu | CM261718-1g |
3-Iodo-5-nitro-1H-indole |
908295-26-1 | 95%+ | 1g |
$288 | 2024-07-20 | |
| Chemenu | CM261718-5g |
3-Iodo-5-nitro-1H-indole |
908295-26-1 | 95%+ | 5g |
$1011 | 2024-07-20 | |
| abcr | AB285000-250 mg |
3-Iodo-5-nitro-1H-indole; 95% |
908295-26-1 | 250mg |
€362.60 | 2023-04-26 | ||
| abcr | AB285000-1 g |
3-Iodo-5-nitro-1H-indole; 95% |
908295-26-1 | 1g |
€826.80 | 2023-04-26 | ||
| abcr | AB285000-250mg |
3-Iodo-5-nitro-1H-indole, 95%; . |
908295-26-1 | 95% | 250mg |
€367.60 | 2025-04-15 |
3-iodo-5-nitro-1h-indole Suppliers
3-iodo-5-nitro-1h-indole Related Literature
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Additional information on 3-iodo-5-nitro-1h-indole
Professional Introduction to 3-iodo-5-nitro-1H-indole (CAS No. 908295-26-1)
3-iodo-5-nitro-1H-indole, identified by the Chemical Abstracts Service Number (CAS No.) 908295-26-1, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the indole family, which is well-documented for its diverse biological activities and pharmacological relevance. The structural features of 3-iodo-5-nitro-1H-indole, particularly the presence of both an iodine substituent and a nitro group, make it a versatile intermediate in synthetic chemistry and a promising candidate for further exploration in drug discovery.
The indole scaffold is a core structural motif found in numerous natural products and bioactive molecules. Its aromatic system contributes to the stability and reactivity of the compound, enabling various chemical transformations that are useful in medicinal chemistry. The introduction of an iodine atom at the 3-position and a nitro group at the 5-position introduces specific electronic and steric properties that can modulate the biological activity of the molecule. These modifications have been strategically employed to enhance binding affinity, metabolic stability, and overall pharmacokinetic profiles in drug candidates.
In recent years, 3-iodo-5-nitro-1H-indole has been extensively studied as a key intermediate in the synthesis of more complex pharmaceutical compounds. The iodine substituent, in particular, serves as a valuable handle for further functionalization via cross-coupling reactions such as Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl structures, which are prevalent in many bioactive molecules. The nitro group, while providing electronic effects that influence molecular interactions, can also be reduced to an amine or converted into other functional groups like azides or hydrazines, expanding its synthetic utility.
One of the most compelling aspects of 3-iodo-5-nitro-1H-indole is its potential application in the development of novel therapeutic agents. The indole core is closely associated with various biological processes, including neurotransmission, immune responses, and cancer cell proliferation. Researchers have leveraged this structural motif to design molecules with targeted pharmacological effects. For instance, derivatives of indole have shown promise in treating neurological disorders, infectious diseases, and malignancies. The combination of an iodine atom and a nitro group in 3-iodo-5-nitro-1H-indole may enhance its interaction with biological targets by improving solubility, lipophilicity, and binding affinity.
Recent advancements in computational chemistry have further highlighted the significance of 3-iodo-5-nitro-1H-indole as a building block for drug discovery. Molecular modeling studies have demonstrated that this compound can be effectively incorporated into drug-like scaffolds by optimizing its substituents to maximize receptor binding. Additionally, virtual screening techniques have been employed to identify potential lead compounds derived from 3-iodo-5-nitro-1H-indole, streamlining the process of hit identification and optimization.
The synthetic pathways involving 3-iodo-5-nitro-1H-indole have been refined to ensure high yields and purity, making it a reliable starting material for industrial-scale applications. Modern synthetic methodologies emphasize green chemistry principles, minimizing waste and hazardous byproducts while maintaining efficiency. This aligns with global efforts to promote sustainable pharmaceutical manufacturing practices.
The biological evaluation of 3-iodo-5-nitro-1H-indole has revealed intriguing properties that warrant further investigation. In vitro studies have shown that this compound exhibits moderate activity against certain cancer cell lines, suggesting its potential as an anticancer agent. Furthermore, preliminary pharmacokinetic studies indicate favorable absorption, distribution, metabolism, and excretion (ADME) profiles when appropriately formulated.
The versatility of 3-iodo-5-nitro-1H-indole extends beyond its role as an intermediate; it also serves as a model compound for understanding structure/activity relationships within the indole class. By systematically varying substituents or modifying reaction conditions, researchers can gain insights into how different structural features influence biological outcomes. This knowledge is crucial for designing next-generation drugs with improved efficacy and reduced side effects.
As research continues to evolve, 3-iodo-5-nitro-1H-indole is expected to remain a cornerstone in pharmaceutical synthesis and drug development. Its unique combination of reactivity and functionalization potential positions it as a valuable asset for chemists and biologists alike. Collaborative efforts between academia and industry will likely accelerate the translation of this compound into clinical applications.
The future prospects for 3-(Iodo)-5-(nitro)-1H-indole are bright, with ongoing studies exploring its role in emerging therapeutic areas such as immunomodulation and anti-inflammatory treatments. Its ability to serve as a precursor for diverse bioactive molecules ensures its continued relevance in medicinal chemistry research.
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